molecular formula C19H15F3N2O B2674581 (Z)-2-cyano-N-(2,6-dimethylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 444101-29-5

(Z)-2-cyano-N-(2,6-dimethylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No.: B2674581
CAS No.: 444101-29-5
M. Wt: 344.337
InChI Key: CWWXXQAHXAVGPP-UHFFFAOYSA-N
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Description

(Z)-2-cyano-N-(2,6-dimethylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group. This compound features a cyano group, a trifluoromethyl group, and two aromatic rings, making it a molecule of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-N-(2,6-dimethylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide typically involves the following steps:

    Formation of the Enamide Backbone: This can be achieved through a condensation reaction between an appropriate amide and an aldehyde or ketone.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.

    Addition of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings or the cyano group.

    Reduction: Reduction reactions may target the cyano group, converting it to an amine.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: May serve as a ligand in catalytic reactions.

Biology

    Biological Probes: Utilized in the development of probes for studying biological processes.

Medicine

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-N-(2,6-dimethylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The cyano and trifluoromethyl groups can significantly influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-cyano-N-(2,6-dimethylphenyl)-3-phenylprop-2-enamide: Lacks the trifluoromethyl group.

    (Z)-2-cyano-N-(2,6-dimethylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide: Has the trifluoromethyl group in a different position.

Uniqueness

The presence of the trifluoromethyl group in (Z)-2-cyano-N-(2,6-dimethylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide can enhance its lipophilicity and metabolic stability, making it unique compared to similar compounds.

Properties

IUPAC Name

(Z)-2-cyano-N-(2,6-dimethylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O/c1-12-5-3-6-13(2)17(12)24-18(25)15(11-23)9-14-7-4-8-16(10-14)19(20,21)22/h3-10H,1-2H3,(H,24,25)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWXXQAHXAVGPP-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=CC2=CC(=CC=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)NC(=O)/C(=C\C2=CC(=CC=C2)C(F)(F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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